molecular formula C8H9BrFNO2S B2939764 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 849357-53-5

4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B2939764
CAS RN: 849357-53-5
M. Wt: 282.13
InChI Key: CJGCHKJXGSZNJN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound with the CAS Number: 849357-53-5 . It has a molecular weight of 282.13 .


Molecular Structure Analysis

The InChI code for 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is 1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Properties

The synthesis and characterization of a new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing Schiff base, has significant implications for photodynamic therapy (PDT). The compound exhibits good fluorescence properties, a high singlet oxygen quantum yield, and an appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in PDT, highlighting its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Platinum(II) Dithiocarbimato Complexes

The reaction of 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide with CS2 and KOH in dimethylformamide led to the synthesis of new platinum(II) dithiocarbimato complexes. These complexes have been characterized by X-ray crystallography and exhibit a distorted square-planar configuration of the PtS4 moiety. This research opens new avenues in the study of platinum complexes and their potential applications in catalysis and materials science (Amim et al., 2008).

Catalytic C-H Imidation

A study on the catalytic C-H imidation of aromatic cores of functional molecules using copper bromide and 6,6'-dimethyl-2,2'-bipyridyl demonstrates the potential for versatile imidation of a range of aromatics. This includes polycyclic aromatic hydrocarbons, aromatic bowls, porphyrins, heteroaromatics, and natural products, imidated by N-fluorobenzenesulfonimide. The findings suggest a broad applicability of this method in the synthesis of imidated aromatic compounds for materials and biological research (Kawakami, Murakami, & Itami, 2015).

Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies on the inhibition efficiencies of certain piperidine derivatives on iron corrosion highlight the potential of benzenesulfonamide derivatives in corrosion protection. These studies provide insight into the adsorption behaviors and reactivity parameters, indicating the significant role these compounds can play in improving the durability and longevity of metallic structures (Kaya et al., 2016).

Enhanced Brightness Emission-Tuned Nanoparticles

Research on the use of heterodifunctional polyfluorene building blocks for the creation of nanoparticles demonstrates the potential of benzenesulfonamide derivatives in the development of advanced materials. These nanoparticles exhibit high fluorescence emission quantum yields, which can be tuned to longer wavelengths, opening new possibilities for their use in imaging, sensing, and light-emitting devices (Fischer, Baier, & Mecking, 2013).

Safety and Hazards

While specific safety and hazard information for 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is not available in the search results, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGCHKJXGSZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Synthesis routes and methods

Procedure details

To 4-bromo-2-fluorobenzene-1-sulfonyl chloride (1.0 g, 3.7 mmol) and Et3N (1.5 mL, 11 mmol) in dichloromethane (10 mL) was added a solution of dimethylamine 2.0 M in THF (2.2 mL, 4.4 mmol). The reaction was stirred at ambient temperature for 30 minutes. The reaction was washed with 10 mL of 1N aqueous HCl and 10 mL of brine. Organics were dried over Na2SO4 and evaporated to dryness. Crude product was purified by chromatography on silica gel (eluting with 0-25% ethyl acetate in hexanes) to afford 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (780 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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